molecular formula C18H24N4O2 B7633623 N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide

N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide

Cat. No. B7633623
M. Wt: 328.4 g/mol
InChI Key: ACXQLIFBCPIZMF-UHFFFAOYSA-N
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Description

N-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide, also known as MPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPO belongs to the family of oxamides and has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide is not fully understood, but it is believed to involve the inhibition of oxidative stress and the modulation of pro-inflammatory cytokines. N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide has been shown to scavenge free radicals and reduce the production of reactive oxygen species, which are known to contribute to the development of various diseases. In addition, N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the pathogenesis of several inflammatory disorders.
Biochemical and physiological effects:
N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide has been shown to protect neurons from oxidative stress-induced damage and reduce the production of pro-inflammatory cytokines in various cell types. In addition, N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide has several advantages for use in laboratory experiments, including its low toxicity, high stability, and ease of synthesis. However, N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide also has some limitations, including its limited solubility in aqueous solutions and its potential interference with certain assays. Researchers must carefully consider these factors when designing experiments involving N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide.

Future Directions

There are several future directions for research involving N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide. One area of interest is the development of N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide as a catalyst in organic synthesis reactions and as a stabilizer in the production of polymers. Additionally, further studies are needed to fully understand the mechanism of action of N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide and its potential applications in various fields.
Conclusion:
In conclusion, N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions. N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide exhibits potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases and other inflammatory disorders. Further research is needed to fully understand the potential of N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide in various fields.

Synthesis Methods

The synthesis of N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide involves the reaction of 1-(4-methylphenyl)butan-2-amine with 1-methyl-4-pyrazolecarboxylic acid, followed by the addition of N-methylformamide and oxalyl chloride. The resulting product is purified through crystallization and recrystallization techniques. The synthesis of N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide is a complex process that requires specialized equipment and skilled personnel.

Scientific Research Applications

N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide has been studied extensively for its potential applications in various fields, including biomedical research, drug discovery, and material science. N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide has been studied for its potential use as a catalyst in organic synthesis reactions and as a stabilizer in the production of polymers.

properties

IUPAC Name

N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-5-16(10-14-8-6-13(2)7-9-14)22(4)18(24)17(23)20-15-11-19-21(3)12-15/h6-9,11-12,16H,5,10H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXQLIFBCPIZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)C)N(C)C(=O)C(=O)NC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide

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